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Compound of Interest

Compound Name: (E)-5-Undecene

Cat. No.: B1236431 Get Quote

(E)-5-Undecene, also known as trans-5-undecene, is an acyclic olefin with the chemical

formula C₁₁H₂₂.[1][2] As a long-chain alkene, it serves as a fundamental building block in

organic synthesis and is of interest to researchers in various fields of chemistry. This technical

guide provides a summary of its physicochemical properties, spectroscopic data, potential

synthetic routes, and known biological context, intended for researchers, scientists, and

professionals in drug development.

Physicochemical Properties
The fundamental physicochemical properties of (E)-5-Undecene are summarized in the table

below. These properties are crucial for its handling, purification, and use in experimental

settings.
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Property Value Source(s)

CAS Number 764-97-6 [2]

Molecular Formula C₁₁H₂₂ [1][2]

Molecular Weight 154.29 g/mol [1][3]

IUPAC Name (E)-undec-5-ene [1]

Appearance Colorless liquid (estimated)

Boiling Point 192.0 °C at 760 mmHg

Melting Point -62.0 to -61.0 °C

Vapor Pressure
0.725 mmHg at 25 °C

(estimated)

Solubility
In water, 0.4006 mg/L at 25 °C

(estimated)

LogP (o/w) 5.902 (estimated)

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (E)-5-
Undecene. While comprehensive experimental spectra are not always readily available, data

from reference databases and theoretical predictions provide valuable insights.

Mass Spectrometry (MS)
Electron ionization mass spectrometry data for (E)-5-Undecene is available through the NIST

WebBook.[4] The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 154,

corresponding to the molecular weight of the compound. Fragmentation patterns would be

characteristic of a long-chain alkene, with prominent peaks resulting from cleavage at the allylic

positions and a series of peaks separated by 14 amu (corresponding to CH₂ groups).

Infrared (IR) Spectroscopy
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An IR spectrum for the gas phase of (E)-5-Undecene is available in the NIST/EPA Gas-Phase

Infrared Database.[4] Key expected absorption bands for its structure include:

C-H stretch (alkane): ~2850-2960 cm⁻¹

C=C stretch (trans-alkene): ~1665-1675 cm⁻¹ (weak)

C-H bend (trans-alkene): ~960-970 cm⁻¹ (strong and characteristic)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for (E)-5-Undecene is not provided in the search results.

However, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based

on its structure:

Nucleus
Predicted Chemical
Shift (ppm)

Multiplicity Protons

¹H ~5.4 Multiplet 2H (olefinic)

¹H ~2.0 Multiplet 4H (allylic)

¹H ~1.2-1.4 Multiplet 12H (aliphatic)

¹H ~0.9 Triplet 6H (terminal methyl)

¹³C ~130 - Olefinic

¹³C ~32 - Allylic

¹³C ~22-31 - Aliphatic

¹³C ~14 - Terminal methyl

Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of (E)-5-Undecene are not

extensively documented in the available literature, general methods of alkene synthesis can be

applied.
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Proposed Synthetic Pathway: Wittig Reaction
A common and effective method for synthesizing a trans-alkene is the Wittig reaction,

particularly using a stabilized ylide. A plausible route would involve the reaction of pentanal with

the phosphonium ylide derived from 1-bromohexane.

Reactants

Intermediates
Products

1-Bromohexane

Hexyltriphenylphosphonium
bromide

 + PPh3

Triphenylphosphine (PPh3)

Strong Base (e.g., n-BuLi)

Phosphonium Ylide

Pentanal

(E)-5-Undecene

 + Strong Base

 + Pentanal

Triphenylphosphine oxide

Click to download full resolution via product page

Caption: Proposed Wittig reaction pathway for the synthesis of (E)-5-Undecene.

Reactivity
As an alkene, (E)-5-Undecene is expected to undergo typical reactions of a carbon-carbon

double bond, including:

Hydrogenation: Reduction to undecane in the presence of a metal catalyst (e.g., Pd, Pt, Ni).

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) following Markovnikov's

rule.

Oxidation: Cleavage of the double bond with strong oxidizing agents (e.g., ozone, KMnO₄) to

yield aldehydes or carboxylic acids.

Epoxidation: Reaction with peroxy acids to form an epoxide.

Biological Activity and Toxicology
The biological role and toxicological profile of (E)-5-Undecene are not well-characterized.

Natural Occurrence
5-Undecene has been identified as a volatile organic compound in several plants, including

Angelica gigas and rice (Oryza sativa), and in the marine sponge Plakortis angulospiculatus.[5]

Its presence in these organisms suggests potential roles in chemical ecology, such as acting as

a semiochemical, though specific functions have not been elucidated.

Toxicology
There is a lack of comprehensive toxicological data for (E)-5-Undecene.[6] A safety data sheet

for the compound indicates that toxicity data for various endpoints (e.g., oral, dermal,

inhalation) is not available. As with other hydrocarbons, it should be handled with appropriate

laboratory safety precautions, including the use of personal protective equipment and adequate

ventilation.

Experimental Protocols
Detailed, validated experimental protocols for (E)-5-Undecene are scarce. The following are

generalized procedures that can be adapted for its synthesis and analysis.

General Protocol for Alkene Synthesis via Wittig
Reaction

Phosphonium Salt Formation: Reflux an equimolar mixture of 1-bromohexane and

triphenylphosphine in a suitable solvent (e.g., toluene) for 24-48 hours to form

hexyltriphenylphosphonium bromide.
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Ylide Generation: Suspend the dried phosphonium salt in an anhydrous aprotic solvent (e.g.,

THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to -78 °C and add a

stoichiometric amount of a strong base (e.g., n-butyllithium) dropwise. Allow the mixture to

warm to room temperature to form the ylide.

Reaction with Aldehyde: Cool the ylide solution to -78 °C and add an equimolar amount of

pentanal dropwise.

Workup and Purification: After the reaction is complete (monitored by TLC), quench the

reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a

nonpolar solvent (e.g., hexane). Wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product via column chromatography on silica gel using a

nonpolar eluent (e.g., hexane) to isolate (E)-5-Undecene.

General Protocol for Spectroscopic Characterization
The workflow for characterizing a synthesized sample of (E)-5-Undecene would logically

proceed from purification to structural confirmation.
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If pure

Pure (E)-5-Undecene
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Caption: Logical workflow for the purification and characterization of (E)-5-Undecene.

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve a small sample of the purified

product in a volatile solvent (e.g., hexane). Inject an aliquot into a GC-MS system equipped

with a nonpolar capillary column. The resulting chromatogram will indicate the purity, and the

mass spectrum of the corresponding peak will confirm the molecular weight.

Infrared (IR) Spectroscopy: Place a drop of the neat liquid sample between two NaCl or KBr

plates (or use an ATR-FTIR spectrometer). Acquire the spectrum and identify the

characteristic peaks for C=C and trans C-H bending to confirm the presence of the trans-

alkene functional group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample (5-10 mg) in a

deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra. The chemical shifts,

integrations, and coupling patterns will provide detailed information to confirm the complete

structure of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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